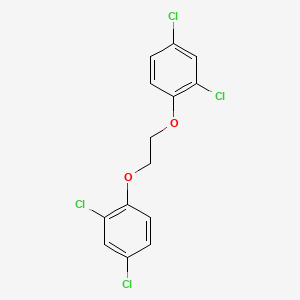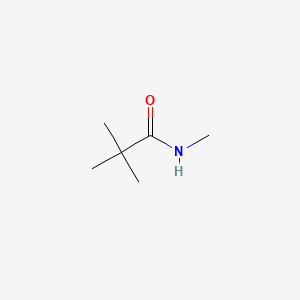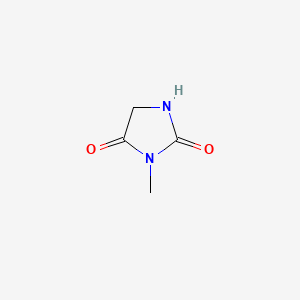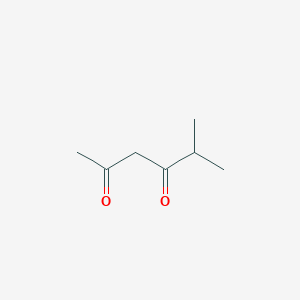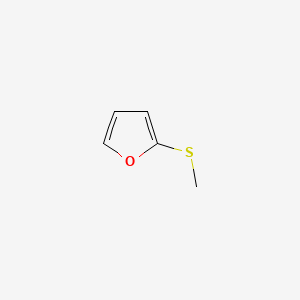
2,4-Dichlorophenethylamine
Übersicht
Beschreibung
2,4-Dichlorophenethylamine is a chemical compound that has been studied for various applications, including its effects on plant growth and its potential as an antifungal agent. The compound's structure includes a phenethylamine backbone with two chlorine atoms substituted at the 2 and 4 positions of the aromatic ring.
Synthesis Analysis
The synthesis of 2,4-Dichlorophenethylamine derivatives has been explored in several studies. For instance, a novel synthesis method using phase transfer catalyst from 2,4-dichlorophenol has been reported, achieving a yield above 80% . Another study synthesized a series of N-substituted propylamines and amides with the 2,4-dichlorophenyl moiety, which exhibited antifungal activity . Additionally, a synthesis approach using 1,2-dichloroethane as a starting material resulted in a yield of 60%-68% .
Molecular Structure Analysis
The molecular structure of compounds related to 2,4-Dichlorophenethylamine has been determined using techniques such as X-ray diffractometry. For example, the structure of a related compound, 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine, was described, revealing intramolecular hydrogen bonds . Another study reported the crystal structure of a dichlorophenyl-containing compound, which formed a one-dimensional chain structure via intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involving 2,4-Dichlorophenethylamine derivatives have been investigated, particularly in the context of their biological activity. For instance, the synthesis of triethylamine derivatives has been shown to enhance photosynthesis in soybean plants and increase harvest yields . The antifungal activity of N-substituted propylamines suggests that these compounds may interact with fungal enzymes or cellular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichlorophenethylamine derivatives are influenced by their molecular structure. The presence of chlorine atoms and the phenethylamine core contribute to the compound's reactivity and potential interactions with biological systems. The solubility, thermal stability, and electrochemical properties of related aromatic poly(amine-imide)s with pendent triphenylamine units have been studied, showing good solubility in organic solvents and high thermal stability .
Wissenschaftliche Forschungsanwendungen
1. Environmental Impact and Toxicology Studies
2,4-Dichlorophenethylamine, widely used as a herbicide, has been the subject of extensive research regarding its environmental impact and toxicology. Studies have examined the molecular biology of 2,4-D toxicity and mutagenicity, with a focus on gene expression and the assessment of exposure in bioindicators. This research is critical for understanding occupational risks, neurotoxicity, herbicide resistance, and impacts on non-target species, especially aquatic organisms (Zuanazzi et al., 2020).
2. Predicted No-Effect Concentrations in Aquatic Environments
Research has also been conducted on deriving predicted no-effect concentrations (PNECs) for 2,4-D in aquatic environments. This involves comparing toxicity data from native species with non-native species data, providing a better understanding of environmental impacts and aiding in setting safe limits for 2,4-D residues in water bodies (Jin et al., 2011).
3. Removal from Polluted Water Sources
Efforts to remove 2,4-D from contaminated water sources have led to the development of various methods. These include advancements in technologies for its complete removal, aiming at reducing its potential toxic impact on humans and animals due to water contamination (EvyAliceAbigail et al., 2017).
4. Mode of Action as an Herbicide
Understanding the mode of action of 2,4-D as a herbicide has been a subject of research. This involves studying its physiological process, perception, and signal transduction under herbicide treatment. It's known to mimic natural auxin at the molecular level, affecting the physiological responses of sensitive dicots (Song, 2014).
5. Interaction with Cell Membranes
Research has also focused on how 2,4-D interacts with cell membranes. This includes studying its effects on human erythrocytes and molecular models to evaluate its perturbing effect on cell membranes (Suwalsky et al., 1996).
6. Genotoxicity Evaluation
The evaluation of the genotoxicity of 2,4-D and its derivatives has been a significant area of study, particularly in cultured mammalian cells. This research is crucial for assessing the genetic toxicity of this herbicide and ensuring its safe usage (Gollapudi et al., 1999).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJKDOLGYMULOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200516 | |
| Record name | 2,4-Dichlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenethylamine | |
CAS RN |
52516-13-9 | |
| Record name | 2,4-Dichlorophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlorophenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



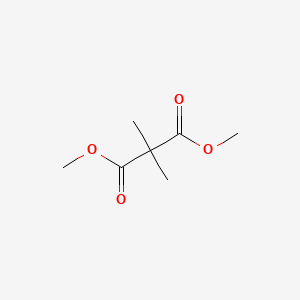
![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)

